molecular formula C11H11ClN4O2S B3004311 N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide CAS No. 1155913-98-6

N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide

Cat. No. B3004311
CAS RN: 1155913-98-6
M. Wt: 298.75
InChI Key: BBOJHMGARNQNRJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide is a chemical compound that belongs to the sulfonamide family. Sulfonamides are known for their various biological activities, including antibacterial and anticancer properties. Although the specific compound this compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives that share structural similarities and could provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various functional groups to a sulfonamide core structure to achieve desired biological activities. For instance, the paper discussing the inhibition of cancer cell invasion describes the synthesis of several compounds based on previously reported Rab27a-targeting synthetic compounds . While the exact synthesis method for this compound is not detailed, similar synthetic strategies could potentially be applied to create this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. The paper on 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide provides information on the dihedral angle between pyridine rings in a related compound, which is a structural feature that could affect the compound's interaction with biological targets . The anti-orientation of the N atom to the N-H bond and the formation of zigzag chains through hydrogen bonds are also notable structural characteristics that could be relevant to this compound .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, which can influence their chemical behavior and biological activity. The paper on sulfonamide-1,2,4-triazine derivatives discusses the sulfonamide-sulfonimide tautomerism and how it is affected by solvent polarity . This tautomerism involves the interconversion between sulfonamide and sulfonimide forms, which could also be a consideration for the chemical reactions of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, hydrogen bonding, and intermolecular interactions, are crucial for their function as therapeutic agents. The papers provided do not directly discuss the properties of this compound, but they do provide insights into the properties of related compounds. For example, the strong intermolecular hydrogen bonds observed in the sulfonamide-1,2,4-triazine derivatives could suggest similar bonding capabilities for this compound . Additionally, the impact of solvent polarity on tautomerism could inform the solubility and stability of the compound in different environments .

Scientific Research Applications

Antiviral Activity

N-(4-chlorophenyl)-2-hydrazinopyridine-3-sulfonamide derivatives have been synthesized and tested for antiviral properties. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing anti-tobacco mosaic virus activity in some compounds (Chen et al., 2010).

Anticancer Potential

Krzysztof Szafrański and J. Sławiński (2015) synthesized 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, with certain compounds showing promising activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Inhibition of Mycobacterial Enzymes

Güzel et al. (2009) developed derivatives of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides, showing potent inhibition of mycobacterial carbonic anhydrases, which are key in developing antimycobacterial agents (Güzel et al., 2009).

Synthetic Methodology

Colombe et al. (2015) described a method for preparing aryl and heteroaryl sulfonamides, indicating the versatility of this compound in chemical synthesis (Colombe, Debergh, & Buchwald, 2015).

Carbonic Anhydrase Inhibitors

A study by Güzel et al. (2010) revealed that derivatives of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides are effective inhibitors of carbonic anhydrases, showing potential in medicinal chemistry applications (Güzel et al., 2010).

Molecular Structure Analysis

Siddiqui et al. (2008) explored the molecular structure of 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide, highlighting its potential for medicinal applications (Siddiqui et al., 2008).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular or physiological processes .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and other safety and hazard data would be included .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation .

properties

IUPAC Name

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOJHMGARNQNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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